(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol
Description
(1S)-1-(3-Fluorophenyl)prop-2-yn-1-ol is a chiral propargyl alcohol derivative featuring a 3-fluorophenyl group attached to the hydroxyl-bearing carbon. Its molecular formula is C₉H₇FO, with a molecular weight of 150.15 g/mol. The compound’s key structural attributes include:
- Stereochemistry: The (1S) configuration ensures enantioselective interactions in biological or catalytic systems.
- Propargyl alcohol moiety: The HC≡C-CH(OH)- group confers reactivity due to the triple bond and hydroxyl functionality.
- Fluorinated aromatic ring: The 3-fluorophenyl group enhances lipophilicity and influences electronic properties via inductive effects .
This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for molecules requiring chiral centers and fluorinated motifs .
Properties
CAS No. |
179249-18-4 |
|---|---|
Molecular Formula |
C9H7FO |
Molecular Weight |
150.15 g/mol |
IUPAC Name |
(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H7FO/c1-2-9(11)7-4-3-5-8(10)6-7/h1,3-6,9,11H/t9-/m0/s1 |
InChI Key |
ZVCCBLHUZGVITQ-VIFPVBQESA-N |
SMILES |
C#CC(C1=CC(=CC=C1)F)O |
Isomeric SMILES |
C#C[C@@H](C1=CC(=CC=C1)F)O |
Canonical SMILES |
C#CC(C1=CC(=CC=C1)F)O |
Synonyms |
Benzenemethanol, alpha-ethynyl-3-fluoro-, (S)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in Propargyl Alcohol Derivatives
The table below compares (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol with analogs differing in aromatic substitution, functional groups, and chain structure:
Key Findings:
Propargyl vs. Propanol Chains: The triple bond in the target compound enhances reactivity for click chemistry or metal-catalyzed reactions, whereas saturated analogs (e.g., (1S)-1-(3-fluorophenyl)propan-1-ol) exhibit greater stability but lower synthetic versatility .
Pyridine Ring (): Replacing phenyl with pyridine introduces nitrogen-mediated polarity, enhancing aqueous solubility .
Functional Group Variations :
- Trifluoromethyl (): Electron-withdrawing CF₃ groups stabilize intermediates and modulate metabolic stability in drug candidates.
- Amine vs. Alcohol (): The amine group in (1S)-1-(3-fluorophenyl)-2-methylpropylamine enables salt formation and alters receptor binding profiles compared to hydroxyl-containing analogs .
Stereochemical and Electronic Effects
All compared compounds retain the (S)-configuration, underscoring the importance of chirality in biological systems. For example:
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